tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate is a synthetic organic compound featuring a pyrrolidine core substituted with a pyridin-2-yl group at the 1-position and a tert-butyl carbamate group at the 3-position. This structural complexity makes it a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, tert-butyl carbamate-protected intermediates are often coupled with halogenated pyridines using palladium catalysts, as seen in analogous syntheses of related compounds . Its stability under basic conditions and solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitate its use in multistep synthetic routes .
Properties
IUPAC Name |
tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)18-11-6-7-19(9-11)12-5-4-10(8-17-12)13(16)20/h4-5,8,11H,6-7,9H2,1-3H3,(H2,16,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXFKQERLODIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate typically involves multi-step organic reactions. One common route includes:
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Formation of the Pyrrolidine Ring: : Starting with a suitable pyridine derivative, the pyrrolidine ring can be introduced through a cyclization reaction. This often involves the use of reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
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Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides. This step usually requires a base such as triethylamine (TEA) to neutralize the by-products and facilitate the reaction.
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tert-Butyl Protection: : The final step involves the protection of the amine group with a tert-butyl group. This is typically achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base like TEA.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the pyridine ring, converting it to a piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group. Reagents like sodium azide (NaN₃) can be used to introduce azide groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaN₃ in dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate serves as a building block for more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medicinally, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate exerts its effects involves binding to specific molecular targets. These targets could include enzymes where the compound acts as an inhibitor or activator, or receptors where it may function as an agonist or antagonist. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects :
- The 5-carbamoylpyridin-2-yl group in the target compound increases polarity and hydrogen-bonding capacity compared to halogenated analogues (e.g., 5-bromo or 2-chloropyrimidine derivatives). This enhances solubility in aqueous-organic mixtures and interactions with biological targets .
- Halogenated analogues (e.g., bromo or chloro) are less polar but serve as versatile intermediates for cross-coupling reactions, enabling further functionalization .
Biological Relevance: The benzo-oxazolo-oxazine derivative (Compound 63, MW 615.7) exhibits marked potency in structure-activity relationship (SAR) studies, attributed to its rigid heterocyclic framework and acetamidomethyl side chain .
Physical Properties :
- Melting points vary significantly: the target compound’s analogues range from 131–133°C (cyclopropylcarbamate derivatives) to 163–166°C (furyl-pyrazolo[3,4-d]pyrimidine derivatives), reflecting differences in crystallinity and intermolecular interactions .
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